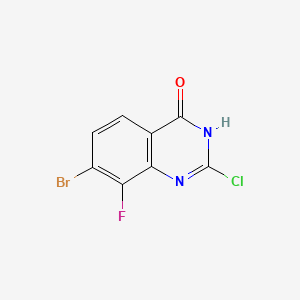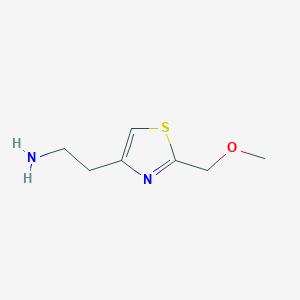
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol is a quinazoline derivative with the molecular formula C8H3BrClFN2O This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline ring.
Cyclization: Formation of the quinazoline core through cyclization reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace halogens with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol can be compared with other quinazoline derivatives, such as:
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline: Contains additional halogen atoms, which may affect its reactivity and applications.
7-Fluoroquinazolin-4(3H)-one:
Propriétés
Formule moléculaire |
C8H3BrClFN2O |
|---|---|
Poids moléculaire |
277.48 g/mol |
Nom IUPAC |
7-bromo-2-chloro-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-4-2-1-3-6(5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14) |
Clé InChI |
MBZTVAJIDGPHPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)NC(=N2)Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)






![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)


